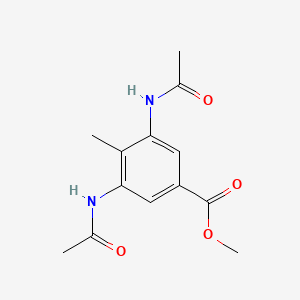
Methyl 3,5-diacetamido-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-diacetamido-4-methylbenzoate is an organic compound with a complex structure that includes an aromatic ring substituted with acetamido and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-diacetamido-4-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce amino groups. These amino groups are then acetylated to form acetamido groups. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring is further functionalized using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Methyl 3,5-diacetamido-4-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3,5-diacetamido-4-methylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity, depending on the specific application.
Comparison with Similar Compounds
- Methyl 3,5-dibromo-4-methylbenzoate
- Methyl 3,5-diiodo-4-methylbenzoate
- Methyl 3,5-diamino-4-methylbenzoate
Comparison: Methyl 3,5-diacetamido-4-methylbenzoate is unique due to the presence of acetamido groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. For example, the acetamido groups can enhance its solubility in organic solvents and its ability to form hydrogen bonds, making it more effective in certain applications.
Properties
CAS No. |
61544-73-8 |
|---|---|
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
methyl 3,5-diacetamido-4-methylbenzoate |
InChI |
InChI=1S/C13H16N2O4/c1-7-11(14-8(2)16)5-10(13(18)19-4)6-12(7)15-9(3)17/h5-6H,1-4H3,(H,14,16)(H,15,17) |
InChI Key |
COCXYHZXKKQWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C)C(=O)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















